N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)cyclohexanecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)cyclohexanecarboxamide involves multiple steps, including the construction of imidazole and pyrimidine rings. A study by Hamdouchi et al. (1999) describes a method involving tosylation, followed by treatment with appropriate acetamides and the development of a new Horner−Emmons reagent for the direct incorporation of vinylcarboxamide, demonstrating the complexity and precision required in synthesizing such compounds (Hamdouchi et al., 1999).
Molecular Structure Analysis
The molecular structure of compounds containing imidazole and pyrimidine rings has been extensively studied. Techniques such as X-ray crystallography provide detailed insights into their configuration. For instance, the structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, a compound with a similar complexity, was elucidated using single-crystal X-ray diffraction, highlighting the importance of structural analysis in understanding the properties and potential interactions of these compounds (Özer et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by their functional groups. Imidazole and pyrimidine rings offer sites for nucleophilic attack, electrophilic substitution, and complex formation with metals. The study on the cyclodehydration of 5-(carboxymethyl)amino-substituted pyrimidines demonstrates how the presence of these rings can lead to the synthesis of novel compounds through specific chemical reactions, highlighting the versatile chemical properties of these molecules (Edstrom et al., 1994).
properties
IUPAC Name |
N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c27-20(15-4-2-1-3-5-15)25-17-8-6-16(7-9-17)24-18-12-19(23-13-22-18)26-11-10-21-14-26/h6-15H,1-5H2,(H,25,27)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZZNDHPTDCOFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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